molecular formula C14H15N3O3 B044719 3-Amino-6-(4-methylphenyl)pyrazinecarboxylicacidethylester-4-oxide CAS No. 113120-63-1

3-Amino-6-(4-methylphenyl)pyrazinecarboxylicacidethylester-4-oxide

Cat. No.: B044719
CAS No.: 113120-63-1
M. Wt: 273.29 g/mol
InChI Key: YUTZCXPIUHKIFH-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C14H15N3O3 and a molecular weight of 273.29 g/mol . This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate typically involves the reaction of ethyl 2-amino-3-oxo-3-(4-methylphenyl)propanoate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, imino, and ester functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 4-hydroxy-3-imino-6-(4-methylphenyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-14(18)12-13(15)17(19)8-11(16-12)10-6-4-9(2)5-7-10/h4-8,15,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTZCXPIUHKIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN(C1=N)O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355815
Record name ZINC00331447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113120-63-1
Record name ZINC00331447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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